molecular formula C6H12Cl2O B1337499 2,2-Bis(chloromethyl)butan-1-ol CAS No. 5381-54-4

2,2-Bis(chloromethyl)butan-1-ol

Cat. No. B1337499
CAS RN: 5381-54-4
M. Wt: 171.06 g/mol
InChI Key: BIFYPMIIDSCISR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps and reagents. For instance, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by treating a chloromercurio precursor with methylmagnesium chloride, suggesting the use of organometallic reagents in the synthesis of chlorinated compounds . Similarly, the preparation of 1,2-bis(chlorodimethylgermyl)carborane and 1,2-bis(bromodimethylstannyl)carborane involved the reaction of dilithio-o-carborane with dichlorodimethylgermane and dibromodimethylstannane, respectively, indicating the use of halogenated reagents and metal-halogen exchange reactions .

Molecular Structure Analysis

The molecular structure of related compounds is elucidated using various spectroscopic techniques. For example, the structure of 2,3-bis(diphenylphosphinyl)-1,3-butadiene was determined using NMR spectroscopy, which is a common method for determining the structure of organic compounds . This suggests that similar techniques could be used to analyze the molecular structure of 2,2-Bis(chloromethyl)butan-1-ol.

Chemical Reactions Analysis

The reactivity of related compounds shows a variety of chemical transformations. The Wurtz-type coupling reaction and salt elimination reactions were used to synthesize cyclic compounds from bis(chlorodimethylgermyl)carborane and bis(bromodimethylstannyl)carborane . These reactions demonstrate the potential for creating complex structures from simpler chlorinated precursors, which could be relevant for the chemical reactions of 2,2-Bis(chloromethyl)butan-1-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be influenced by their molecular structure. For instance, the solvatochromism and preferential solvation of 2,3-bis(chloromethyl)-1,4-anthraquinone were studied in different solvents and binary mixtures, indicating the compound's interactions with solvents and its solvation dynamics . Additionally, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters to produce polyesters suggests that biobased diols can be used to synthesize polymers with specific physical properties . These studies provide insights into how the structure of a compound like 2,2-Bis(chloromethyl)butan-1-ol could affect its physical and chemical properties.

Scientific Research Applications

Chloromethylation Processes

2,2-Bis(chloromethyl)butan-1-ol is involved in chloromethylation reactions. These reactions include the chloromethylation of benzene and alkylbenzenes, which are essential in the field of organic chemistry. Such processes are crucial for the preparation of various chloromethylated compounds, with implications in the development of new chemical entities (Olah, Beal, & Olah, 1976).

Modification of Resins

Research has shown that 2,2-Bis(chloromethyl)butan-1-ol can be used in modifying phenolphthalein polyetherketone resin. This modification makes the resin more environmentally friendly and economical, due to the non-carcinogenic nature and lower cost of 2,2-Bis(chloromethyl)butan-1-ol. This has significant implications in the field of polymer chemistry and materials science (Guo, Yu, Zhou, & Cui, 2011).

Application in Liquid Phase Behavior Studies

In studies exploring liquid phase behavior, 2,2-Bis(chloromethyl)butan-1-ol plays a role in examining the separation of water-butan-1-ol mixtures using ionic liquids. This research is vital for understanding the separation processes in industrial applications, particularly in the context of biofuel production (Wlazło & Domańska, 2016).

Enhancing Absorption Resin Properties

It is also used in the chloromethylation of highly crosslinking macroporous absorption resin D101. This application demonstrates its utility in enhancing the properties of resins, which is significant for adsorption and separation technologies in various industrial processes (Lei, 2010).

properties

IUPAC Name

2,2-bis(chloromethyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2O/c1-2-6(3-7,4-8)5-9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFYPMIIDSCISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452064
Record name 1-Butanol, 2,2-bis(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(chloromethyl)butan-1-ol

CAS RN

5381-54-4
Record name 1-Butanol, 2,2-bis(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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